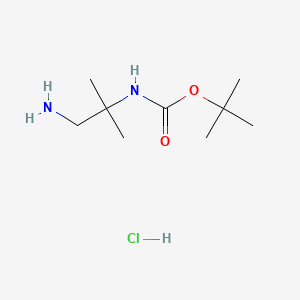

2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride

Description

BenchChem offers high-quality 2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(1-amino-2-methylpropan-2-yl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2.ClH/c1-8(2,3)13-7(12)11-9(4,5)6-10;/h6,10H2,1-5H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLZLOMGUNTNJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662574 | |

| Record name | tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169954-68-1 | |

| Record name | tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-N-BOC-2-Methylpropane-1,2-diamine HCl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-N-Boc-2-Methylpropane-1,2-diamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride is a valuable bifunctional molecule utilized in organic synthesis, particularly in the development of novel pharmaceutical agents and other complex organic structures. The presence of a primary amine and a Boc-protected amine on a sterically hindered quaternary carbon center makes it a unique building block. The hydrochloride salt form enhances its stability and handling characteristics compared to the free base.[1] A thorough understanding of its physical properties is paramount for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive overview of the key physical characteristics of this compound and the experimental methodologies for their determination.

Core Physical and Chemical Properties

| Property | Value | Source |

| Chemical Name | tert-butyl N-(1-amino-2-methylpropan-2-yl)carbamate hydrochloride | [2][3] |

| CAS Number | 169954-68-1 | [2][3] |

| Molecular Formula | C₉H₂₁ClN₂O₂ | [3] |

| Molecular Weight | 224.73 g/mol | [3] |

| Appearance | Not explicitly stated, likely a crystalline solid | |

| Melting Point | N/A | [3] |

| Boiling Point | N/A | [3] |

| Solubility | N/A | |

| Purity | Typically >97.0% | [3] |

Experimental Protocols for Physical Characterization

The following sections detail the standard methodologies for determining the key physical properties of 2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride. The rationale behind each experimental choice is explained to provide a deeper understanding of the characterization process.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the finely powdered, dry 2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a calibrated thermometer or a digital temperature sensor.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded. This range is the melting point of the sample.

Causality and Trustworthiness: A sharp melting point range (typically ≤ 2 °C) is indicative of high purity. A broad melting range suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state. The use of a calibrated thermometer and a slow heating rate ensures accurate and reproducible results. For amine hydrochlorides, it is also important to note if decomposition occurs upon melting, which can be observed by a change in color (e.g., darkening) of the sample.[4]

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Determining the solubility of 2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride in various solvents is crucial for selecting appropriate solvent systems for reactions, purification, and formulation.

Methodology: Shake-Flask Method

-

Solvent Selection: A range of solvents of varying polarities should be tested (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane).

-

Sample Addition: An excess amount of the compound is added to a known volume of the solvent in a sealed vial.

-

Equilibration: The vials are agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5][6]

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the supernatant is carefully removed and the solvent is evaporated to dryness. The mass of the dissolved solid is then determined gravimetrically. Alternatively, the concentration of the solute in the supernatant can be determined by a suitable analytical technique such as HPLC or UV-Vis spectroscopy.

Causality and Trustworthiness: The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[6] Reaching equilibrium is critical for obtaining accurate and reproducible data. The hydrochloride salt is expected to be soluble in polar protic solvents like water and alcohols due to the ionic nature of the ammonium chloride group. Its solubility in less polar organic solvents will be influenced by the bulky tert-butyl and methyl groups.

Caption: Workflow for Solubility Assessment.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and purity of the compound.

a. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.

Methodology:

-

Sample Preparation: A small amount of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS) or a salt thereof, is added.[7][8]

-

Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

-

Data Analysis: The chemical shifts (δ), integration (for ¹H NMR), and coupling patterns of the signals are analyzed to confirm the molecular structure.

Expected ¹H NMR Spectral Features:

-

Boc Group: A singlet at approximately 1.4 ppm, integrating to 9 protons.

-

Methyl Groups: A singlet at a slightly downfield position compared to the un-Boc-protected precursor, integrating to 6 protons.

-

Methylene Group (-CH₂-): A singlet or an AB quartet, depending on the solvent and conformational rigidity.

-

Amine Protons (-NH₂ and -NH-Boc): These signals may be broad and their chemical shifts can vary depending on the solvent and concentration. The primary amine protons will be part of an ammonium group (-NH₃⁺) in the hydrochloride salt, which will likely appear further downfield.

Expected ¹³C NMR Spectral Features:

-

Boc Carbonyl Carbon: A signal around 156 ppm.

-

Boc Quaternary Carbon: A signal around 80 ppm.

-

Quaternary Carbon of the Propane Backbone: A signal in the aliphatic region.

-

Methylene Carbon: A signal in the aliphatic region.

-

Methyl Carbons: One or two signals in the aliphatic region.

Causality and Trustworthiness: The specific chemical shifts and coupling patterns are unique to the molecule's structure and provide a fingerprint for its identification. The integration of the proton signals should correspond to the number of protons in each chemical environment, confirming the structure. The use of a deuterated solvent is essential to avoid a large solvent signal that would obscure the analyte's signals.[7]

Caption: Workflow for NMR Spectroscopic Analysis.

b. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: The molecules are ionized, for example by electrospray ionization (ESI), which is a soft ionization technique suitable for polar molecules like amine salts.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured.

Expected Mass Spectrum:

-

The mass spectrum should show a prominent peak corresponding to the protonated molecule of the free base, [M+H]⁺, where M is the free base (C₉H₂₀N₂O₂). The expected m/z for this ion would be approximately 189.16. The chloride ion is not typically observed in positive ion mode ESI-MS.

Causality and Trustworthiness: The accurate mass measurement of the molecular ion provides strong evidence for the elemental composition of the molecule. The fragmentation pattern, if observed, can be used to further confirm the structure. ESI is a preferred ionization method as it minimizes fragmentation, allowing for clear observation of the molecular ion.

Conclusion

This technical guide has outlined the key physical properties of 2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride and the standard experimental methodologies for their determination. While some specific experimental data for this compound is not widely published, the protocols and principles described herein provide a robust framework for its characterization. A thorough understanding and application of these techniques will enable researchers and developers to effectively utilize this important synthetic building block in their work.

References

-

LookChem. Cas 1179361-35-3,1-N-Boc-2-methylpropane-1,2-diamine. Available from: [Link]

-

LookChem. Cas 10017-37-5, 2-AMINO-2-METHYLPROPANE HYDROCHLORIDE. Available from: [Link]

-

Chemsrc. 2-Methyl-1,2-propanediamine | CAS#:811-93-8. Available from: [Link]

-

PubChem. 2-Methylpropylenediamine. Available from: [Link]

-

Chemsrc. 2-N-Boc-2-methylpropane-1,2-diamine-HCl | CAS#:169954-68-1. Available from: [Link]

- Google Patents. CN103626664B - Method for synthesizing 2-methyl-1,2-propane diamine.

-

PubChem. N-Boc-N-methylethylenediamine. Available from: [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available from: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

SciSpace. General method for selective Mono-Boc protection of diamines and thereof. Available from: [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of 2-methylpropane. Available from: [Link]

-

ResearchGate. synthesis and characterization of two new carboxamides compounds: n-prop-2-ynylacrylamide and n-prop-2-ynylbut-2-enamide. Available from: [Link]

- Google Patents. US5227483A - Process for recovery of amines and volatile acids from amine salts.

-

European Union. for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE. Available from: [Link]

-

SciELO México. General Method for Selective Mono-Boc Protection of Diamines and Thereof. Available from: [Link]

-

ResearchGate. Selective Mono‐BOC Protection of Diamines. Available from: [Link]

-

Pharmaguideline. Determination of Solubility in Pharmaceuticals. Available from: [Link]

-

NIST WebBook. 2-Methyl-1,2-propanediamine. Available from: [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of 2,2-dimethylpropane. Available from: [Link]

-

Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of 2-methylpropane. Available from: [Link]

-

Melting point determination. Available from: [Link]

-

Amine Unknowns. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

PMC - NIH. Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]

-

Beilstein Journals. EXPERIMENTAL PROCEDURES. Available from: [Link]

-

SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]

-

HMDB. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000002). Available from: [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. Available from: [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of 2-methylpropene. Available from: [Link]

-

Doc Brown's Chemistry. C4H10O (CH3)3COH 2-methylpropan-2-ol low high resolution 1H proton nmr spectrum. Available from: [Link]

-

Doc Brown's Chemistry. mass spectrum of propan-2-amine. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. guidechem.com [guidechem.com]

- 3. 2-N-Boc-2-methylpropane-1,2-diamine-HCl | CAS#:169954-68-1 | Chemsrc [chemsrc.com]

- 4. theses.gla.ac.uk [theses.gla.ac.uk]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. scispace.com [scispace.com]

- 7. low/high resolution 1H proton nmr spectrum of 2-methylpropane C4H10 (CH3)3CH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 13C nmr spectrum of 2-methylpropene C4H8 (CH3)2C=CH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-methylprop-1-ene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

The Synthetic Keystone: A Technical Guide to 2-N-Boc-2-Methylpropane-1,2-diamine Hydrochloride

Introduction: The Strategic Importance of Mono-Protection in Diamine Chemistry

In the intricate landscape of pharmaceutical and materials science, diamines serve as fundamental building blocks. Their bifunctional nature, however, presents a significant challenge: the selective functionalization of one amino group while the other remains untouched. This guide delves into the technical intricacies of a key player in overcoming this challenge: 2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride , a mono-protected diamine that has become an invaluable tool for researchers and drug development professionals. Its strategic design, incorporating a sterically hindered tertiary carbon and the acid-labile tert-butoxycarbonyl (Boc) protecting group, offers a stable, versatile, and highly selective platform for complex molecular architecture. This document will provide an in-depth exploration of its synthesis, characterization, and applications, grounded in the principles of scientific integrity and practical, field-proven insights. The Chemical Abstracts Service (CAS) number for this compound is 169954-68-1 .[1][2]

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application. The hydrochloride salt form of 2-N-Boc-2-methylpropane-1,2-diamine enhances its stability and simplifies handling compared to the free base.

| Property | Value | Source |

| CAS Number | 169954-68-1 | [1][2] |

| Molecular Formula | C₉H₂₁ClN₂O₂ | ChemicalBook |

| Molecular Weight | 224.73 g/mol | ChemicalBook |

| Appearance | White to off-white solid (predicted) | General Knowledge |

| Solubility | Soluble in water, methanol; sparingly soluble in dichloromethane (predicted) | General Knowledge |

Note: Some properties are predicted based on the structure and data for similar compounds due to limited specific experimental data in publicly available literature.

The structure of 2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride is characterized by a 2-methylpropane (isobutane) backbone with two amine groups at positions 1 and 2. The amine at the tertiary carbon (position 2) is protected with a Boc group. The primary amine at position 1 is protonated to form the hydrochloride salt.

Synthesis and Purification: A Protocol Rooted in Selectivity

The synthesis of 2-N-Boc-2-methylpropane-1,2-diamine hydrochloride hinges on the selective mono-protection of the parent diamine, 2-methylpropane-1,2-diamine. A robust and scalable method involves the use of hydrochloric acid to temporarily and selectively deactivate one amine group, allowing for the controlled introduction of the Boc protecting group onto the other.[3][4]

Synthesis of the Precursor: 2-Methylpropane-1,2-diamine

The parent diamine can be synthesized via the catalytic amination of 2-amino-2-methyl-1-propanol.[5] This process typically involves reacting the amino alcohol with ammonia in the presence of a catalyst and hydrogen gas at elevated temperature and pressure.[5]

Workflow for the Synthesis of 2-N-Boc-2-Methylpropane-1,2-diamine Hydrochloride

Sources

- 1. 2-N-Boc-2-methylpropane-1,2-diamine-HCl | CAS#:169954-68-1 | Chemsrc [chemsrc.com]

- 2. 2-N-Boc-2-methylpropane-1,2-diamine-HCl | 169954-68-1 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Selective Mono‐BOC Protection of Diamines | Semantic Scholar [semanticscholar.org]

- 5. CN103626664B - Method for synthesizing 2-methyl-1,2-propane diamine - Google Patents [patents.google.com]

synthesis of 2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride

An In-Depth Technical Guide to the Synthesis of 2-N-Boc-2-Methylpropane-1,2-diamine Hydrochloride

Introduction

2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride is a valuable bifunctional building block in modern organic synthesis and drug discovery.[1] Its structure, featuring a sterically hindered tertiary carbon atom adjacent to a protected primary amine and a free primary amine hydrochloride salt, makes it a unique scaffold for creating complex molecular architectures. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of a reliable synthetic pathway to this key intermediate, emphasizing the strategic rationale behind the procedural choices and offering detailed, actionable protocols.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of the target molecule hinges on a two-step strategy starting from the commercially available precursor, 2-methylpropane-1,2-diamine. The core challenge lies in the selective monofunctionalization of one of the two primary amino groups. A retrosynthetic analysis reveals the key disconnection at the carbamate linkage.

The forward synthesis, therefore, involves two primary transformations:

-

Selective N-Boc Protection: The selective protection of the more sterically hindered amino group of 2-methylpropane-1,2-diamine.

-

Salt Formation: Conversion of the remaining free amine to its hydrochloride salt to enhance stability and ease of handling.

Caption: High-level overview of the synthetic route.

Part 1: The Core Transformation - Selective Mono-N-Boc Protection

The primary challenge in synthesizing the target compound is achieving selective protection of only one of the two amino groups in 2-methylpropane-1,2-diamine. Direct reaction with one equivalent of di-tert-butyl dicarbonate ((Boc)₂O) would likely yield a statistical mixture of the mono-protected and di-protected products, necessitating challenging purification.

Mechanistic Rationale for Selectivity

To overcome this, a widely adopted and highly effective strategy involves the in-situ monoprotonation of the diamine.[2][3] By introducing one molar equivalent of an acid, such as hydrochloric acid (HCl), an equilibrium is established where the monoprotonated diamine is the predominant species. The protonated ammonium group is no longer nucleophilic, effectively "protecting" one of the amine sites and allowing the free amine to react selectively with the electrophilic (Boc)₂O.

This method is superior to relying solely on the inherent steric differences between the two primary amines because it provides a more robust and high-yielding pathway to the desired mono-protected product.[4]

Caption: Selective reaction via monoprotonation of the diamine.

Experimental Protocol: Mono-Boc Protection

This protocol is adapted from established methods for the selective protection of diamines.[2][4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylpropane-1,2-diamine (1.0 eq) in a suitable solvent such as methanol or a 1:1 mixture of methanol and water at 0 °C (ice bath).

-

Monoprotonation: Slowly add one molar equivalent (1.0 eq) of concentrated hydrochloric acid dropwise while stirring vigorously. Allow the solution to stir for 30 minutes at 0 °C to ensure the equilibrium for monoprotonation is reached.

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.0 - 1.1 eq) in a minimal amount of the same reaction solvent and add it to the reaction mixture.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation:

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Add water to the residue and wash with a nonpolar organic solvent like diethyl ether or hexane to remove any unreacted (Boc)₂O and the di-Boc protected byproduct.

-

Basify the aqueous layer to a pH > 12 with a strong base (e.g., 2N NaOH) to deprotonate the ammonium salt.

-

Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield tert-butyl (1-amino-2-methylpropan-2-yl)carbamate as the free base.

-

Part 2: Final Step - Hydrochloride Salt Formation

Converting the mono-protected free base to its hydrochloride salt is the final step. This is often done to improve the compound's stability, crystallinity, and ease of handling for long-term storage and subsequent reactions.

Experimental Protocol: Salt Formation

-

Dissolution: Dissolve the purified tert-butyl (1-amino-2-methylpropan-2-yl)carbamate free base from the previous step in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Acidification: While stirring, slowly add a solution of hydrogen chloride (1.0 - 1.2 eq). A commercially available solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) is ideal to avoid introducing water.

-

Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution as a solid. Stir the resulting slurry for 30-60 minutes to ensure complete precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold, anhydrous solvent (e.g., diethyl ether) to remove any residual impurities.

-

Drying: Dry the final product, 2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride, under vacuum to obtain a stable, crystalline solid.

Quantitative Data and Characterization

The successful synthesis of the target compound should be verified through standard analytical techniques.

| Parameter | Description | Reference |

| Starting Material | 2-Methylpropane-1,2-diamine | |

| Protecting Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | [CAS: 24424-99-5] |

| Final Product | 2-N-Boc-2-Methylpropane-1,2-diamine HCl | [5] |

| Molecular Formula | C₉H₂₁ClN₂O₂ | [6] |

| Molecular Weight | 224.73 g/mol | [6] |

| Appearance | White to off-white solid | |

| Purity | Typically >97% | [5] |

| Expected Yield | 65-85% (over two steps) | [4] |

Conclusion

The is a straightforward yet elegant process that demonstrates a key strategic principle in organic chemistry: the selective functionalization of a symmetric or near-symmetric molecule through temporary deactivation of one reactive site. The monoprotonation strategy provides a robust and scalable method to produce this valuable building block in high yield and purity. This guide provides the fundamental mechanistic understanding and detailed protocols necessary for its successful preparation in a laboratory setting.

References

- Google Patents. (2017). CN106986779B - A kind of preparation method of 2-amino-2-methyl-1-propanol.

- Google Patents. (2007). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.

- Google Patents. (2017). CN107129435B - A kind of method for preparing 2-amino-2-methyl-1-propanol.

- Google Patents. (2015). CN103626664B - Method for synthesizing 2-methyl-1,2-propane diamine.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Retrieved from [Link]

-

Flores-Alamo, M., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Retrieved from [Link]

-

Lee, D. W., & Ha, H. J. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications. Retrieved from [Link]

-

Singh, M. K., et al. (2011). tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. Acta Crystallographica Section E, 67(7). Retrieved from [Link]

-

ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

-

Pittelkow, M., et al. (2007). MONO CARBAMATE PROTECTION OF ALIPHATIC DIAMINES USING ALKYL PHENYL CARBONATES. Organic Syntheses, 84, 209-214. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 811-93-8 | Product Name : 2-Methylpropane-1,2-diamine. Retrieved from [Link]

-

ChemSrc. (2024). 2-N-Boc-2-methylpropane-1,2-diamine-HCl | CAS#:169954-68-1. Retrieved from [Link]

-

Pittelkow, M., et al. (2007). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Retrieved from [Link]

-

ChemSrc. (2024). 2-Methyl-1,2-propanediamine | CAS#:811-93-8. Retrieved from [Link]

- Google Patents. (2020). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).

- Google Patents. (2011). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

ResearchGate. (2011). (PDF) tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Scholars Research Library. Retrieved from [Link]

-

Organic Syntheses. (n.d.). L-Proline. Retrieved from [Link]

-

LookChem. (n.d.). Cas 10017-37-5, 2-AMINO-2-METHYLPROPANE HYDROCHLORIDE. Retrieved from [Link]

-

TSI Journals. (n.d.). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Retrieved from [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. researchgate.net [researchgate.net]

- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 4. bioorg.org [bioorg.org]

- 5. 2-N-Boc-2-methylpropane-1,2-diamine-HCl | CAS#:169954-68-1 | Chemsrc [chemsrc.com]

- 6. guidechem.com [guidechem.com]

2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride chemical structure

An In-depth Technical Guide to 2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride: A Key Building Block for Drug Discovery

Abstract

Mono-protected diamines are foundational building blocks in modern medicinal chemistry, enabling the controlled, sequential synthesis of complex molecular architectures. Among these, 2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride stands out due to its unique structural features: a primary amine for versatile derivatization, a Boc-protected secondary amine for orthogonal deprotection strategies, and a gem-dimethyl group that imparts conformational rigidity. This guide provides an in-depth analysis of this compound, covering its physicochemical properties, a detailed and validated synthesis protocol that addresses the challenge of selective mono-protection, its strategic applications in drug discovery, and essential safety and handling protocols for laboratory use.

Molecular Profile and Physicochemical Properties

2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride, also known by its IUPAC name tert-butyl N-(1-amino-2-methylpropan-2-yl)carbamate hydrochloride, is a versatile synthetic intermediate.[1] The hydrochloride salt form enhances its stability and improves its handling characteristics as a solid, compared to the free base which is often an oil.

The core structure features a propane backbone with two amino groups on adjacent carbons (C1 and C2). The amine at the C2 position is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that is stable under a wide range of conditions but can be readily removed under acidic conditions. The primary amine at the C1 position remains as a hydrochloride salt, poised for nucleophilic reactions. The gem-dimethyl substitution at the C2 position provides steric hindrance that can influence the reactivity and conformational preferences of molecules derived from it.

Chemical Structure

Caption: Workflow for the selective mono-Boc protection of 2-Methylpropane-1,2-diamine.

Detailed Experimental Protocol

This protocol is adapted from the general procedure for selective mono-Boc protection of diamines. [2]

-

Preparation of Reagents:

-

Dissolve 2-methylpropane-1,2-diamine (1.0 eq.) in anhydrous methanol (MeOH) in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath. Expertise Note: Cooling is crucial to manage the exothermic heat generated during acid addition and reaction with (Boc)₂O.

-

-

Mono-Protonation:

-

Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in dioxane) or bubble HCl gas (1.0 eq.) through the cooled diamine solution with vigorous stirring.

-

Allow the mixture to stir at 0°C for 15 minutes, then let it warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the mono-hydrochloride salt.

-

-

Boc-Protection:

-

Re-cool the solution to 0°C.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq.), either as a solid or dissolved in a minimal amount of MeOH, dropwise to the reaction mixture.

-

Allow the reaction to proceed at 0°C for 1 hour, then let it warm to room temperature and stir for 12-24 hours. Trustworthiness Note: Reaction progress should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

-

Workup and Isolation:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

-

Add diethyl ether to the residue to precipitate the hydrochloride salt of the product and remove any unreacted diamine.

-

Filter the solid product and wash with cold diethyl ether.

-

To obtain the free base if needed, the solid can be dissolved in water, basified with a suitable base (e.g., NaOH or NaHCO₃), and extracted with an organic solvent like ethyl acetate or dichloromethane. However, for storage and many applications, the hydrochloride salt is used directly.

-

-

Purification and Characterization:

-

The resulting solid is often of high purity. If necessary, it can be further purified by recrystallization.

-

Confirm the structure and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Strategic Applications in Research and Development

The unique structure of 2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride makes it a valuable asset in programs focused on drug discovery and development. [3]

-

As a Bifunctional Linker: The molecule possesses two distinct reactive sites that can be addressed with orthogonal chemistry. The primary amine can be readily functionalized via reactions like amide bond formation, reductive amination, or urea/thiourea formation. The Boc-protected amine can be deprotected later in the synthetic sequence to reveal a new reactive handle, allowing for the construction of complex molecules. [3]

-

In Peptide Synthesis: The Boc group is a cornerstone of peptide chemistry. This building block can be used to introduce a diamine moiety into a peptide chain, which can be useful for modifying the peptide's charge, solubility, or for creating cyclic peptides. [3]

-

Scaffold for Combinatorial Libraries: The compound is an ideal starting point for generating libraries of diverse small molecules for high-throughput screening. The primary amine serves as a convenient attachment point for a wide array of building blocks, while the latent secondary amine allows for a second dimension of diversity to be introduced after deprotection.

-

Introduction of Conformational Constraint: The gem-dimethyl group on the backbone restricts bond rotation, which can be a powerful tool in drug design. By pre-organizing a molecule into a specific conformation, it is often possible to enhance its binding affinity and selectivity for a biological target. [4][5]

Safety, Handling, and Storage

As a chemical intermediate, proper handling and storage are paramount to ensure laboratory safety. The safety profile is based on data for the parent diamine and related corrosive amines. [6][7]

Hazard Summary

-

Corrosive: Causes severe skin burns and eye damage upon contact. [7][8]* Harmful if Swallowed or Inhaled: May cause irritation to the respiratory tract. [6]* Flammable: The parent diamine is a flammable liquid. While the hydrochloride salt is a solid, appropriate precautions should still be taken. [7][9]

Recommended Handling and Personal Protective Equipment (PPE)

| Precaution | Specification | Source(s) |

| Ventilation | Handle in a well-ventilated area, preferably within a chemical fume hood. | [6] |

| Eye Protection | Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards. | [7][8] |

| Hand Protection | Wear impervious chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use. | [9] |

| Skin Protection | Wear a lab coat and appropriate protective clothing to prevent skin exposure. | [8] |

| Hygiene | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | [7] |

Storage and Disposal

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere as it may be air-sensitive. [10]* Incompatibilities: Keep away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides. [10]* Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. [8][10]

Conclusion

2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride is more than just a chemical; it is a strategic tool for researchers and scientists in the pharmaceutical and chemical industries. Its well-defined structure, coupled with a robust and selective synthesis methodology, provides a reliable platform for creating novel molecules with therapeutic potential. By understanding its properties, synthesis, and safe handling, development professionals can effectively leverage this building block to accelerate their research and discovery programs.

References

-

Chemsrc. (2025). 2-N-Boc-2-methylpropane-1,2-diamine-HCl | CAS#:169954-68-1. [Link]

-

PubChem. (n.d.). tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate. [Link]

-

Lee, D. W., & Ha, H. J. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(3), 455-460. [Link]

-

2a biotech. (n.d.). 1-N-BOC-2-METHYLPROPANE-1,2-DIAMINE HYDROCHLORIDE. [Link]

-

PubChem. (n.d.). tert-butyl N-(2-amino-2-methylpropyl)carbamate. [Link]

-

PubChem. (n.d.). (S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate. [Link]

-

MySkinRecipes. (2025). 1-N-Boc-2-Methylpropane-1,2-diamine hydrochloride. [Link]

- Google Patents. (2015). CN103626664B - Method for synthesizing 2-methyl-1,2-propane diamine.

-

International Journal of Pharmaceutical Sciences and Research. (2013). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]

-

NIST. (n.d.). 2-Methyl-1,2-propanediamine in the NIST WebBook. [Link]

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 2-methylpropane. [Link]

-

PubChem. (n.d.). 2-Methylpropylenediamine. [Link]

-

NIST. (2025). 2-Methyl-1,2-propanediamine in the NIST Chemistry WebBook. [Link]

-

Kumar, A., et al. (2024). Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA-approved drugs and clinical candidates. Medicinal Research Reviews, 44(5), 2035-2077. [Link]

-

Giblin, G. M. P., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597-2600. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. bioorg.org [bioorg.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA-approved drugs and clinical candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cloudfront.zoro.com [cloudfront.zoro.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. Page loading... [guidechem.com]

- 10. fishersci.com [fishersci.com]

Boc protection of 2-methylpropane-1,2-diamine

An In-Depth Technical Guide to the Selective Boc Protection of 2-Methylpropane-1,2-diamine

Abstract

The selective protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures. 2-Methylpropane-1,2-diamine presents a unique challenge due to the presence of two primary amines with distinct steric environments—a sterically unhindered amine at the C1 position and a sterically hindered amine at the C2 tertiary carbon. This guide provides a comprehensive exploration of the strategies and experimental protocols for achieving selective mono-protection of this diamine using the tert-butyloxycarbonyl (Boc) group. We will delve into the mechanistic underpinnings of selectivity, provide field-proven, step-by-step protocols, and discuss critical aspects of reaction optimization, troubleshooting, and product characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Introduction: The Synthetic Challenge of 2-Methylpropane-1,2-diamine

2-Methylpropane-1,2-diamine is a valuable synthetic building block, offering two points of nucleophilic reactivity for the construction of ligands, catalysts, and pharmaceutical intermediates. However, to harness its full potential in multi-step synthesis, one must differentiate between its two primary amine groups. The key structural feature is the asymmetry:

-

C1-Amine (-CH₂NH₂): A primary amine with typical reactivity.

-

C2-Amine (-C(CH₃)₂NH₂): A primary amine situated on a tertiary carbon, making it significantly more sterically hindered.

This inherent difference is not a complication but an opportunity. By exploiting the distinct steric and electronic properties of the two amines, highly selective mono-functionalization can be achieved. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for this purpose. Its stability across a wide range of non-acidic conditions, coupled with its straightforward removal using mild acid, makes it orthogonal to many other protecting groups like Fmoc and Cbz.[1][2] The primary challenge, therefore, is not if the molecule can be protected, but how to control the reaction to selectively yield the desired mono-Boc isomer over the di-Boc byproduct and the undesired regioisomer.[3]

Mechanistic Principles of Boc Protection and Selectivity

The reaction of an amine with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) is a nucleophilic acyl substitution.[4] The amine's lone pair attacks an electrophilic carbonyl carbon of the anhydride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a stable tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butanol.[5]

Sources

An In-Depth Technical Guide to the Solubility of 2-N-Boc-2-Methylpropane-1,2-diamine Hydrochloride for Researchers and Drug Development Professionals

Introduction: The Critical Role of a Versatile Building Block in Medicinal Chemistry

2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride is a key bifunctional building block in modern drug discovery and development. Its structure, featuring a sterically hindered primary amine and a Boc-protected primary amine, offers synthetic chemists a valuable tool for introducing a 1,2-diamine motif with orthogonal reactivity. This allows for the selective elaboration of molecular scaffolds, a crucial step in the synthesis of complex pharmaceutical agents and combinatorial libraries. The hydrochloride salt form is often preferred for its improved stability and handling characteristics compared to the free base.

A thorough understanding of the solubility of this intermediate is paramount for its effective utilization in a research and development setting. Solubility directly impacts reaction kinetics, purification strategies, and the developability of any resulting active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the physicochemical properties and solubility characteristics of 2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride, offering both theoretical insights and practical, field-proven experimental protocols.

Physicochemical Properties: A Foundation for Understanding Solubility

| Property | Value | Source/Method | Justification |

| CAS Number | 169954-68-1 | Chemical Abstract Service | Publicly available registration number.[1][2] |

| Molecular Formula | C₉H₂₁ClN₂O₂ | ||

| Molecular Weight | 224.73 g/mol | Calculated from the molecular formula. | |

| Predicted LogP | 3.14 | ChemSrc | This positive value suggests a significant non-polar character, indicating a preference for lipophilic environments over aqueous media.[1] |

| Estimated pKa | ~9.4 | Based on the parent diamine | The pKa values of the parent 2-methylpropane-1,2-diamine are reported as pKa₁= 6.18 and pKa₂= 9.42. The Boc protecting group is electron-withdrawing and will significantly decrease the basicity of the nitrogen atom it is attached to. Therefore, the relevant pKa for the free primary amine is estimated to be close to the higher pKa of the parent diamine.[3] |

| Estimated Melting Point | 148-151 °C | Analogy | This estimation is based on the reported melting point of the structurally similar N-Boc-ethylenediamine hydrochloride.[4] |

Factors Influencing the Solubility of 2-N-Boc-2-Methylpropane-1,2-diamine Hydrochloride

The solubility of this compound is a multifactorial property, with the interplay of its chemical structure, the nature of the solvent, and the pH of the medium being the most critical determinants.

The Duality of the Chemical Structure: Hydrophilicity vs. Lipophilicity

The 2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride molecule possesses both hydrophilic and lipophilic characteristics. The presence of the primary amine hydrochloride salt provides a polar, charged center that can engage in favorable interactions with polar solvents like water through hydrogen bonding and ion-dipole interactions. Conversely, the tert-butyl group of the Boc protecting group and the hydrocarbon backbone contribute to the molecule's lipophilicity, as reflected in its positive predicted LogP value.[1] This amphipathic nature dictates its solubility profile across a range of solvents.

The Pivotal Role of pH in Aqueous Solubility

The solubility of 2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride in aqueous media is highly dependent on the pH of the solution. The free primary amine has an estimated pKa of around 9.4.[3]

-

In acidic to neutral solutions (pH < 8): The primary amine will be predominantly protonated, existing as the ammonium cation. This charged species will exhibit significantly higher aqueous solubility due to strong ion-dipole interactions with water molecules.

-

In basic solutions (pH > 10): The primary amine will be deprotonated to its free base form. The loss of the positive charge will lead to a substantial decrease in aqueous solubility, as the more lipophilic, neutral form of the molecule becomes dominant.

This pH-dependent solubility is a critical consideration for aqueous reaction conditions, work-up procedures, and purification by techniques such as liquid-liquid extraction.

Solvent Polarity and its Impact on Solubility

The choice of solvent is a key determinant of the solubility of 2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride.

-

Polar Protic Solvents: Due to the presence of the hydrochloride salt, the compound is expected to have good solubility in polar protic solvents such as water (at acidic to neutral pH), methanol, and ethanol. These solvents can effectively solvate both the ammonium cation and the chloride anion.

-

Polar Aprotic Solvents: Solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) is also anticipated to be significant. These solvents can solvate the cation, although they are less effective at solvating the chloride anion compared to protic solvents.

-

Non-Polar Solvents: The compound is expected to have limited solubility in non-polar solvents such as hexanes and toluene, owing to the high polarity of the hydrochloride salt. The non-polar bulk of the Boc group and the hydrocarbon backbone may allow for some solubility in moderately polar solvents like dichloromethane and ethyl acetate, particularly if the free base form is generated in situ.

Experimental Determination of Solubility: A Step-by-Step Protocol

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method . This technique involves equilibrating an excess of the solid compound in the solvent of interest over a defined period and then quantifying the concentration of the dissolved solute in the supernatant.

Workflow for Solubility Determination

Caption: Experimental workflow for the shake-flask solubility determination.

Detailed Methodology

1. Materials and Equipment:

-

2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride (purity >97%)

-

Selected solvents (e.g., deionized water, phosphate-buffered saline pH 7.4, methanol, dichloromethane)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride (e.g., 10 mg) to a vial containing a known volume of the test solvent (e.g., 1 mL). The presence of undissolved solid at the end of the experiment is crucial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, visually confirm the presence of undissolved solid.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with the appropriate mobile phase to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of the compound in the mobile phase at known concentrations to generate a calibration curve.

-

Analyze the prepared sample and the standard solutions by HPLC. A typical reversed-phase HPLC method can be employed.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A suitable gradient from high aqueous to high organic content.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm (where the carbamate bond absorbs).

-

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility of the compound in the test solvent, taking into account the dilution factor.

-

Practical Implications for Drug Development

-

Synthetic Route and Reaction Condition Optimization: The solubility data in various organic solvents will guide the choice of reaction media to ensure homogeneous reaction conditions, which can lead to improved reaction rates and yields. For instance, its likely good solubility in methanol makes it a suitable solvent for reactions involving this building block.[2]

-

Purification Strategies: Understanding the solubility profile is essential for developing efficient purification methods. For example, the low solubility of the free base in water can be exploited for purification by precipitation from an aqueous solution by adjusting the pH to basic conditions. Conversely, its solubility in moderately polar organic solvents can be utilized in chromatographic purifications.

-

Formulation Development: For any downstream API that incorporates this building block, the inherent solubility characteristics will influence its formulation into a viable drug product. The pH-dependent solubility will be a critical factor in designing oral dosage forms and predicting their dissolution behavior in the gastrointestinal tract.

Conclusion

2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride is a valuable synthetic intermediate whose utility is greatly enhanced by a clear understanding of its solubility. This guide has provided a comprehensive overview of its key physicochemical properties, the factors governing its solubility, and a detailed, practical protocol for its experimental determination. By leveraging this knowledge, researchers and drug development professionals can optimize synthetic processes, streamline purification, and make more informed decisions in the journey of discovering and developing new medicines.

References

-

Chemsrc. 2-N-Boc-2-methylpropane-1,2-diamine-HCl | CAS#:169954-68-1. Available at: [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

ResearchGate. 1236 SOLUBILITY MEASUREMENTS. Available at: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

-

Conicet. AN IMPROVED HPLC METHOD FOR IDENTIFICATION AND QUANTITATION OF POLYAMINES AND RELATED COMPOUNDS AS BENZOYLATED DERIVATIVES. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information: - Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. Available at: [Link]

-

ResearchGate. Selective Mono‐BOC Protection of Diamines. Available at: [Link]

-

Reddit. Having great trouble with a Boc-protection reaction. Available at: [Link]

-

Chemsrc. 2-N-Boc-2-methylpropane-1,2-diamine-HCl | CAS#:169954-68-1. Available at: [Link]

Sources

stability of 2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride

An In-Depth Technical Guide to the Stability of 2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride

Introduction

2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride is a valuable bifunctional building block in modern organic and medicinal chemistry. Its structure, featuring a sterically hindered primary amine salt and an acid-labile Boc-protected primary amine, offers synthetic chemists a versatile scaffold for constructing complex molecular architectures, particularly in the development of pharmaceutical intermediates. The stability of this reagent is paramount to ensure the integrity of synthetic outcomes, prevent the formation of impurities, and guarantee reproducibility in research and manufacturing.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a deep dive into the chemical , elucidates its primary degradation pathways, and outlines a framework for its systematic evaluation using forced degradation studies and the development of a stability-indicating analytical method. The insights and protocols herein are designed to empower users to handle, store, and utilize this compound with maximum efficacy and confidence.

Section 1: Physicochemical Properties and Structural Analysis

The stability profile of a molecule is intrinsically linked to its structure. The compound in focus possesses two key features that govern its reactivity and degradation: the tert-butyloxycarbonyl (Boc) protecting group and the primary amine hydrochloride salt.

| Property | Value |

| Chemical Name | 2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride |

| CAS Number | 169954-68-1[1][2] |

| Molecular Formula | C₉H₂₁ClN₂O₂ |

| Molecular Weight | 224.73 g/mol |

| Structure | (See structural image below) |

(Structural Image of 2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride)

-

The Boc Group: The tert-butyloxycarbonyl group is one of the most common amine protecting groups in organic synthesis.[3] Its key characteristic is its stability under a wide range of nucleophilic and basic conditions, coupled with its facile removal under acidic conditions.[4][5] This acid lability is the primary vulnerability of the molecule.

-

The Amine Hydrochloride Salt: The presence of the hydrochloride salt at the C1 primary amine renders this part of the molecule stable against unwanted side reactions. However, it also means the compound exists in an inherently acidic state. This "built-in" acidity, especially in the presence of moisture, can potentially contribute to the auto-catalytic degradation of the Boc group over extended periods.

Section 2: Primary Degradation Pathways

Understanding the potential chemical transformations of 2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride is critical for predicting its stability and identifying potential impurities.

Acid-Catalyzed Hydrolysis of the Boc Group

This is the most significant and probable degradation pathway. The Boc group is readily cleaved under acidic conditions through a well-established mechanism.[4][6]

Mechanism:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by an acid (H⁺), such as the chloride counter-ion or an external acidic agent.[4][6]

-

Carbocation Formation: The protonated intermediate is unstable and collapses. The tert-butyl-oxygen bond cleaves to form a highly stable tert-butyl carbocation and a carbamic acid intermediate.[4][6]

-

Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide (CO₂) gas and the free primary amine.[6]

-

Final Product: The newly liberated amine is immediately protonated by the acidic medium, resulting in the primary degradation product: 2-methylpropane-1,2-diamine dihydrochloride.

Caption: Acid-catalyzed degradation pathway of the Boc group.

Other Potential Pathways

-

Oxidative Degradation: While less common for this specific structure, primary amines can be susceptible to oxidation, potentially forming imines or other oxidized species, especially in the presence of strong oxidizing agents or metal catalysts.

-

Thermal Degradation: As a salt, the compound is generally expected to have a higher thermal stability than its free-base counterpart. However, at elevated temperatures, decomposition can occur. Studies on other amine hydrochlorides suggest that thermal stress can lead to complex degradation profiles.[7]

Section 3: Forced Degradation Studies: A Practical Framework

Forced degradation (or stress testing) is an essential component of drug development and chemical stability assessment.[8] It involves subjecting the compound to conditions more severe than those used for accelerated stability testing to identify likely degradation products and establish the specificity of analytical methods.[8][9]

Caption: General workflow for forced degradation studies.

Experimental Protocols

The following protocols are designed as a robust starting point. The goal is to achieve 5-20% degradation of the active substance to ensure that the primary degradation products are generated without completely consuming the parent compound.[10]

Materials:

-

2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride

-

Methanol or Acetonitrile (HPLC grade)

-

Deionized water

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

3% Hydrogen Peroxide (H₂O₂)

-

HPLC system with UV/PDA detector

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 Methanol:Water).

Protocol 1: Acidic Degradation

-

Causality: This test directly probes the known lability of the Boc group, which is the anticipated primary degradation pathway.

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Incubate the solution at 60°C for 24 hours. Monitor at intermediate time points (e.g., 2, 6, 12 hours).

-

Before analysis, cool the sample to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.

-

Dilute with mobile phase to a suitable concentration for HPLC analysis.

Protocol 2: Alkaline Degradation

-

Causality: This test confirms the expected stability of the Boc group to basic conditions. The hydrochloride salt will be neutralized to the free amine.

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Incubate the solution at 60°C for 24 hours.

-

Before analysis, cool the sample and neutralize with 0.1 M HCl.

-

Dilute with mobile phase for HPLC analysis.

Protocol 3: Oxidative Degradation

-

Causality: This assesses the susceptibility of the amine functionalities to oxidation.

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Analyze the sample directly by diluting with the mobile phase.

Protocol 4: Thermal Degradation

-

Causality: This evaluates the intrinsic thermal stability of the solid compound, assessing the integrity of the salt and the covalent bonds at elevated temperatures.

-

Place a small amount of the solid compound in a vial.

-

Heat in a calibrated oven at 80°C for 48 hours.

-

After exposure, dissolve the solid in the solvent to prepare a 1 mg/mL solution for analysis.

Protocol 5: Photolytic Degradation

-

Causality: This is a regulatory requirement (ICH Q1B) to determine if the compound is light-sensitive.

-

Expose the solid compound and a 1 mg/mL solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the samples by HPLC.

Section 4: Development of a Stability-Indicating Analytical Method (SIAM)

A SIAM is a validated analytical procedure that can accurately and specifically measure the concentration of the active ingredient without interference from degradation products, process impurities, or other components.[11] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[12]

Protocol: RP-HPLC Method Development

-

Objective: To achieve baseline separation between the parent peak of 2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride and all peaks corresponding to its degradation products.

| Parameter | Typical Condition/Choice | Justification |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar organic compounds. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water | Provides an acidic pH to ensure the amine is protonated, leading to sharp peaks and good chromatography. |

| Mobile Phase B | Acetonitrile or Methanol | The organic modifier used to elute the compounds from the C18 stationary phase. |

| Elution Mode | Gradient | Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%). This is crucial for separating compounds with different polarities, such as the polar degradant (diamine dihydrochloride) and the less polar parent compound. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30°C | Ensures reproducible retention times. |

| Detection | UV at ~210 nm | The carbamate and amide bonds have UV absorbance at low wavelengths. A PDA detector is recommended to check for peak purity. |

| Injection Vol. | 10 µL | A standard injection volume. |

Section 5: Data Interpretation and Expected Outcomes

The results from the forced degradation studies provide a comprehensive stability map of the molecule.

| Stress Condition | Expected Outcome | Primary Degradation Product(s) |

| Acid Hydrolysis | Significant Degradation. The parent peak will decrease substantially with the appearance of a new, more polar peak. | 2-methylpropane-1,2-diamine dihydrochloride |

| Alkaline Hydrolysis | Stable. Little to no degradation is expected. The Boc group is stable to base.[5][13] | None significant |

| Oxidation | Potentially Minor Degradation. May show minor degradation depending on the purity of the starting material. | N-oxides or other minor oxidative products. |

| Thermal (Solid) | Likely Stable. Expected to be stable under these conditions, but should be confirmed experimentally. | None significant |

| Photolytic | Likely Stable. The molecule lacks a significant chromophore, suggesting low susceptibility to photolysis. | None significant |

The identity of the major degradation product from acid hydrolysis can be confirmed by comparing its retention time with an authentic sample of 2-methylpropane-1,2-diamine dihydrochloride or by using LC-MS to confirm its molecular weight.

Section 6: Recommended Handling and Storage Conditions

Based on the chemical nature and degradation pathways of 2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride, the following storage and handling procedures are recommended to ensure its long-term stability:

-

Storage Temperature: Store in a cool environment, preferably refrigerated (2-8°C). Avoid high temperatures to minimize any potential for thermal degradation.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, although it is not strictly required unless high-purity is critical.

-

Moisture Protection: This is the most critical factor. The compound must be stored in a tightly sealed container in a dry place, such as a desiccator. Moisture can facilitate the auto-hydrolysis of the Boc group due to the inherent acidity of the hydrochloride salt.

-

Avoid Contaminants: Keep away from acidic vapors, strong acids, and strong oxidizing agents.

Conclusion

2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride is a robust synthetic intermediate that is stable under a variety of conditions. Its primary vulnerability is the acid-catalyzed hydrolysis of the Boc protecting group. This degradation is readily predictable and can be completely mitigated through proper handling and storage. By storing the compound in a cool, dry environment, protected from moisture and acidic contaminants, users can ensure its high purity and performance in their synthetic applications. The methodologies outlined in this guide provide a comprehensive framework for verifying its stability and developing appropriate analytical controls for its use in research and development.

References

-

Amine Protection / Deprotection. Fisher Scientific. Available from: [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available from: [Link]

-

Boc Deprotection Mechanism - HCl. Common Organic Chemistry. Available from: [Link]

-

Why is boc stable to hydrolysis under basic conditions? Reddit. Available from: [Link]

-

Overcoming Heat Stable Salts: Enhance Your Amine Treating Process. Sulphur Recovery Engineering. Available from: [Link]

-

Boc Protection - Common Conditions. Common Organic Chemistry. Available from: [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available from: [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available from: [Link]

-

BOC deprotection. Hebei Boze Chemical Co.,Ltd. Available from: [Link]

-

Forced Degradation Studies in Pharmaceutical Industry. YouTube. Available from: [Link]

-

Analytical Techniques In Stability Testing. Separation Science. Available from: [Link]

-

Impact of Solvent on the Thermal Stability of Amines. National Institutes of Health (NIH). Available from: [Link]

-

2-N-Boc-2-methylpropane-1,2-diamine-HCl | CAS#:169954-68-1. Chemsrc. Available from: [Link]

-

Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research (IJSDR). Available from: [Link]

-

Properties of Amines and their Hydrochloride Salt. ResearchGate. Available from: [Link]

-

(PDF) Stability-Indicating RP-HPLC Method for Determination of MetforminHydrochloride and Natglinide in Bulk and Tablet Formulations. ResearchGate. Available from: [Link]

-

Development and validation of stability indicating RP-HPLC method of analysis of manidipine dihydrochloride. ResearchGate. Available from: [Link]

-

Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Wolters Kluwer. Available from: [Link]

-

stability-indicating hplc method: Topics by Science.gov. Science.gov. Available from: [Link]

-

Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. National Institutes of Health (NIH). Available from: [Link]

Sources

- 1. 2-N-Boc-2-methylpropane-1,2-diamine-HCl | CAS#:169954-68-1 | Chemsrc [chemsrc.com]

- 2. 2-N-Boc-2-methylpropane-1,2-diamine-HCl | 169954-68-1 [chemicalbook.com]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 7. theses.gla.ac.uk [theses.gla.ac.uk]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. ijsdr.org [ijsdr.org]

- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 13. reddit.com [reddit.com]

A Technical Guide to the Stereochemistry of Protected Diamines: Deconstructing 2-N-Boc-2-Methylpropane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical development, chiral diamines are indispensable building blocks, with their stereochemistry being a critical determinant of a drug's efficacy and safety.[1][2] This guide addresses the stereochemistry of a specific protected diamine, 2-N-Boc-2-Methylpropane-1,2-diamine. A rigorous structural analysis based on its IUPAC name reveals a crucial finding: the molecule is achiral. This guide will first deconstruct the nomenclature to establish its achiral nature, a vital clarification for researchers to prevent erroneous assumptions. Subsequently, it will broaden the scope to discuss the profound importance of stereochemistry in structurally related chiral diamine analogs. We will explore strategies for their synthesis and present field-proven protocols for the analytical validation of their stereochemical purity, thereby providing a comprehensive framework for professionals in drug development.

Part 1: Structural Elucidation and Stereochemical Analysis of 2-N-Boc-2-Methylpropane-1,2-diamine

Decoding the IUPAC Name

The formal name, 2-N-Boc-2-Methylpropane-1,2-diamine, provides an unambiguous blueprint for its structure:

-

Propane : A three-carbon backbone (C1-C2-C3).

-

1,2-diamine : An amine group (-NH₂) is attached to C1 and another to C2. The parent molecule is 2-methyl-1,2-propanediamine.[3][][5]

-

2-Methyl : A methyl group (-CH₃) is also attached to C2.

-

2-N-Boc : A tert-butoxycarbonyl (Boc) protecting group is attached to the nitrogen of the amine at C2.[6]

Assembling these components yields the final structure: tert-butyl (1-amino-2-methylpropan-2-yl)carbamate .[7]

The Litmus Test for Chirality: Analysis of the C2 Substitution Pattern

For a carbon atom to be a stereocenter (or chiral center), it must be bonded to four unique, non-identical groups.[8][9] Let's analyze the substituents attached to the central C2 atom of 2-N-Boc-2-Methylpropane-1,2-diamine:

-

-CH₂NH₂ (an aminomethyl group)

-

-NHBoc (a Boc-protected amine group)

-

-CH₃ (a methyl group from the "2-Methyl" designation)

-

-CH₃ (the terminal methyl group of the propane backbone, C3)

The critical observation is that substituents 3 and 4 are identical: both are methyl groups. Since C2 is not bonded to four different groups, it does not satisfy the definition of a stereocenter.

Conclusion: Definitive Confirmation of Achirality

The presence of two identical methyl groups on the C2 atom means that 2-N-Boc-2-Methylpropane-1,2-diamine possesses a plane of symmetry and is therefore an achiral molecule. It does not have enantiomers and cannot exhibit optical activity. This foundational insight is paramount for any research or synthesis campaign involving this specific molecule.

Caption: Structure of 2-N-Boc-2-Methylpropane-1,2-diamine.

Part 2: The Importance of Chirality in Structurally Related Diamine Scaffolds

While the title compound is achiral, minor structural modifications can introduce chirality, which has profound implications in drug development. Biological systems like enzymes and receptors are chiral, leading to stereospecific interactions with drug molecules.[2][10] One enantiomer may elicit a desired therapeutic effect, while the other could be inactive or even toxic.[1]

Introducing Chiral Analogs: The Impact of Structural Modification

Let's consider a closely related analog, N-Boc-1,2-propanediamine . By removing one of the methyl groups from C2 of the original molecule, we create a stereocenter.

The C2 atom in N-Boc-1,2-propanediamine is attached to four different groups:

-

-CH₂NHBoc

-

-NH₂

-

-CH₃

-

-H (a hydrogen atom)

This molecule is chiral and exists as a pair of enantiomers: (R)- and (S)-N-Boc-1,2-propanediamine. These enantiomers are crucial chiral building blocks in the synthesis of many pharmaceutical agents.[11]

Caption: From Achiral to Chiral by Structural Modification.

Part 3: Synthesis and Stereochemical Control of Chiral Boc-Protected Diamines

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical chemistry.[12][13] Two primary strategies are employed:

-

Asymmetric Synthesis : Building the molecule from achiral starting materials using a chiral catalyst or auxiliary to selectively form one enantiomer.

-

Resolution : Synthesizing a racemic (1:1) mixture of enantiomers and then separating them, often by forming diastereomeric salts with a chiral resolving agent.